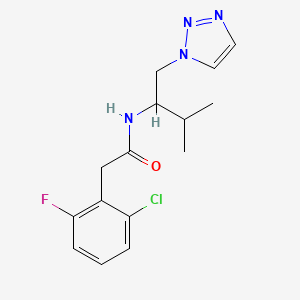

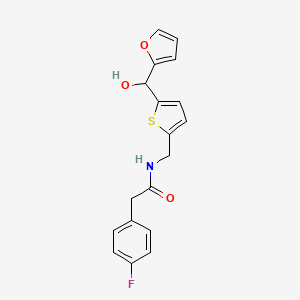

4-氰基-5-(2,4-二甲氧基苯甲酰胺基)-3-甲硫代吩-2-羧酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound of interest, Ethyl 4-cyano-5-(2,4-dimethoxybenzamido)-3-methylthiophene-2-carboxylate, is a derivative of thiophene, which is a heterocyclic compound that has been extensively studied due to its interesting chemical properties and potential applications in various fields, including pharmaceuticals and materials science. Although the specific compound is not directly mentioned in the provided papers, related compounds with similar structural features have been synthesized and characterized, providing insights into the behavior and properties of such molecules.

Synthesis Analysis

The synthesis of related thiophene derivatives typically involves condensation reactions, as seen in the synthesis of ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates, which were prepared using Knoevenagel condensation . Another example is the synthesis of ethyl-4-[2-(thiocarbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate, which was characterized by various spectroscopic techniques . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of thiophene derivatives is often elucidated using spectroscopic methods such as NMR, UV-Vis, FT-IR, and mass spectroscopy . Quantum chemical calculations, including DFT and AIM studies, provide additional insights into the electronic structure and molecular interactions . These techniques would likely be applicable in analyzing the molecular structure of Ethyl 4-cyano-5-(2,4-dimethoxybenzamido)-3-methylthiophene-2-carboxylate.

Chemical Reactions Analysis

Thiophene derivatives participate in various chemical reactions. For instance, ethyl 3,4-diamino-5-cyanothieno[2,3-b]thiophene-2-carboxylate underwent heterocyclization reactions to yield different heterocyclic compounds . The reactivity of the cyano and carboxylate groups in such molecules is crucial for their chemical transformations. The ethyl group in the title compound may also undergo reactions under specific conditions, contributing to the compound's versatility in chemical synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives, such as solubility, chemical stability, and acid-base properties, have been studied . Complex formation with metals, as observed with ethyl 2-aryl(methyl)sulfonylamino-4,5,6,7-tetrahydrobenzothiophene-3-carboxylates, is another aspect of their chemical behavior . The presence of substituents like the dimethoxybenzamido group in the compound of interest would influence these properties, potentially leading to unique interactions and applications.

科学研究应用

络合和染色性能

与4-氰基-5-(2,4-二甲氧基苯甲酰胺基)-3-甲硫代吩-2-羧酸乙酯类似的噻吩衍生物的一个重要应用是在纺织应用中合成分散染料。Abolude等人(2021 年)的一项研究通过将 2-氨基-4-((4-氯苯基)氨基甲酰基)-5-甲硫代吩-3-羧酸乙酯与重氮基成分偶联,然后与铜、钴和锌络合金属,合成了分散染料。这些染料表现出优异的牢固性,并应用于涤纶和锦纶 6.6 织物,显示出良好到优异的耐洗涤性和耐光性,并提供不同色调的紫罗兰色和棕色 (Abolude 等人,2021 年)。

催化和电催化反应

在另一个领域,噻吩衍生物已被用作催化反应的聚合物负载体系的一部分。Sivakumar 和 Phani(2011 年)展示了使用聚(3,4-乙撑二氧噻吩)固定金属颗粒催化剂和试剂,用于硝基苯酚的氢化和甲醇、甲酸和硼氢化物的电氧化,展示了噻吩基化合物的催化多功能性 (Sivakumar 和 Phani,2011 年)。

荧光和药物应用

噻吩衍生物还在荧光研究和药物研究中得到应用。Pusheng(2009 年)探索了 5-乙酰基-2-氨基-4-甲硫代吩-3-羧酸乙酯的合成和荧光特性,揭示了其在基于荧光的应用中的潜力 (Pusheng,2009 年)。此外,Madhavi 和 Sreeramya(2017 年)合成了一系列噻吩-3-羧酸衍生物,证明了它们的抗氧化和抗炎活性,表明了潜在的治疗应用 (Madhavi 和 Sreeramya,2017 年)。

材料科学和聚合物合成

此外,噻吩衍生物在新型聚合材料的合成中至关重要。Butt 等人(2005 年)合成了含有噻吩单元的新二胺,并用各种二酐对其进行聚合,以生产出具有高溶解性和热稳定性的聚酰亚胺,这些特性对于高级材料应用至关重要 (Butt 等人,2005 年)。

属性

IUPAC Name |

ethyl 4-cyano-5-[(2,4-dimethoxybenzoyl)amino]-3-methylthiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O5S/c1-5-25-18(22)15-10(2)13(9-19)17(26-15)20-16(21)12-7-6-11(23-3)8-14(12)24-4/h6-8H,5H2,1-4H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKBPWXVJNKUWRT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=C(S1)NC(=O)C2=C(C=C(C=C2)OC)OC)C#N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-cyano-5-(2,4-dimethoxybenzamido)-3-methylthiophene-2-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-(Morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]furan-2-carboxamide](/img/structure/B2519656.png)

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]acetamide](/img/structure/B2519657.png)

![3-Thiabicyclo[3.1.0]hexane-6-carboxylic acid 3,3-dioxide](/img/structure/B2519660.png)

![2-chloro-N-[2-(4-ethoxyphenoxy)ethyl]-4-nitrobenzamide](/img/structure/B2519661.png)

![N-[5-(4-Methoxyphenyl)-1-methyl-1H-imidazol-2-yl]-1-methyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2519662.png)

![1,4-Bis[2-ethoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]-2-methylpiperazine](/img/structure/B2519663.png)

![N-(4-(benzo[d]oxazol-2-yl)phenyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2519666.png)

![N-[(4-methylphenyl)methyl]-2-[(4-oxo-3-prop-2-enyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide](/img/structure/B2519671.png)

![9-(2,4-dimethoxyphenyl)-1-methyl-3-[(E)-3-phenylprop-2-enyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2519674.png)